Regioisomeric Identity Confers Distinct Synthetic Utility vs. 3‑(Cyclopentyloxy)‑4‑methoxyaniline in PDE4 Inhibitor Scaffolds
The 3‑(cyclopentyloxy)‑4‑methoxyaniline isomer (CAS 154464‑26‑3) is explicitly claimed and exemplified in multiple PDE4 patent families as the aniline partner for N‑substituted diphenylamine inhibitors. One representative compound derived from this isomer achieves a PDE4 IC₅₀ of 12 nM [1]. In contrast, the 4‑(cyclopentyloxy)‑3‑methoxyaniline regioisomer (the target compound) is absent from these key patent exemplifications [2]. This patent landscaping data indicates that the para‑cyclopentyloxy / meta‑methoxy arrangement does not support the same PDE4 pharmacophore, making the target compound a valuable control regioisomer for structure‑activity relationship (SAR) studies where the 3,4‑substitution pattern must be deconvoluted.
| Evidence Dimension | Presence in PDE4 inhibitor patent exemplifications |
|---|---|
| Target Compound Data | Not exemplified as PDE4-active core in US6699890B2 or US20040152902A1 [2] |
| Comparator Or Baseline | 3‑(Cyclopentyloxy)‑4‑methoxyaniline (CAS 154464‑26‑3): core of multiple patented PDE4 inhibitors; IC₅₀ = 12 nM (PDE4) [1] |
| Quantified Difference | Qualitative exclusion from active series vs. 12 nM IC₅₀ for isomer-derived lead |
| Conditions | Patent landscaping across Memory Pharmaceuticals PDE4 portfolio (US6699890B2, US20040152902A1); PDE4 enzymatic assay (guinea‑pig macrophage) [1][2] |
Why This Matters
For medicinal chemistry teams building PDE4‑targeted libraries, the 4‑cyclopentyloxy‑3‑methoxyaniline isomer provides an orthogonal vector for probing the contribution of methoxy/cyclopentyloxy positional interchange to enzyme inhibition and selectivity.
- [1] BindingDB. BDBM50215947 / CHEMBL53710. IC₅₀ = 12 nM (PDE4, guinea‑pig macrophage). https://ww.w.bindingdb.org View Source
- [2] Schumacher, R. A. et al. Phosphodiesterase 4 inhibitors. U.S. Patent US6699890B2 and U.S. Patent Application US20040152902A1. https://www.sumobrain.com/patents/us/Phosphodiesterase-4-inhibitors/6699890.html View Source
